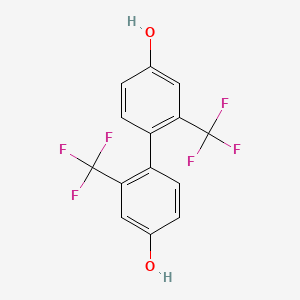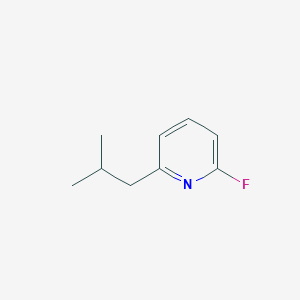
2-Fluoro-6-isobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-isobutylpyridine is a fluorinated pyridine derivative with the molecular formula C9H12FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an isobutyl group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-6-isobutylpyridine followed by fluorination . Another approach is the Umemoto reaction, which uses fluorinating agents to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods: Industrial production of 2-Fluoro-6-isobutylpyridine often employs large-scale fluorination techniques using efficient fluorinating reagents. The process involves rigorous control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-6-isobutylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-isobutylpyridine involves its interaction with molecular targets through its fluorine atom and isobutyl group. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with other molecules . The isobutyl group can provide steric hindrance, influencing the compound’s binding to specific targets .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 2-Fluoro-6-methylpyridine
- 2-Fluoro-6-ethylpyridine
Comparison: 2-Fluoro-6-isobutylpyridine is unique due to the presence of the isobutyl group, which provides distinct steric and electronic properties compared to other fluorinated pyridines.
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
2-fluoro-6-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
XUUVAEKWUAUWGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


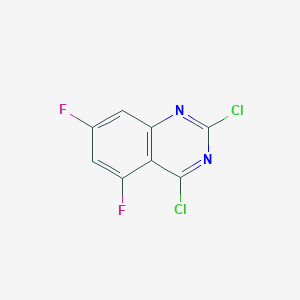
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

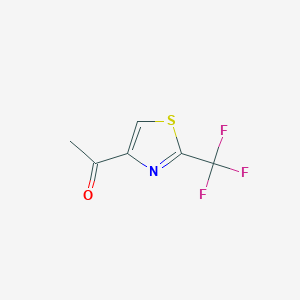
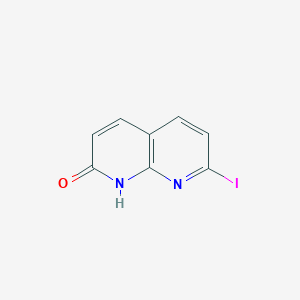
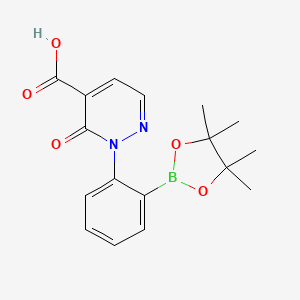
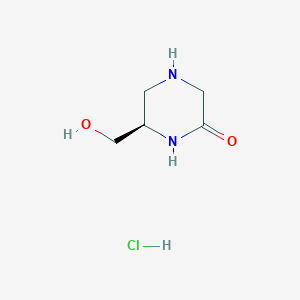
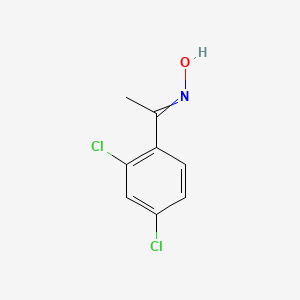
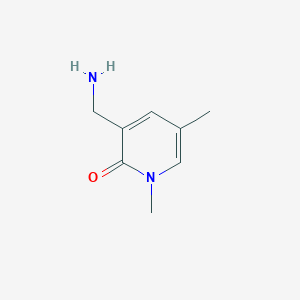
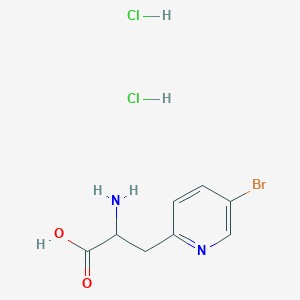
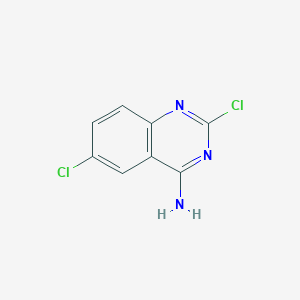
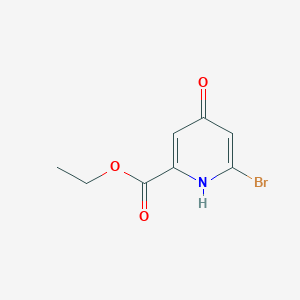
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
